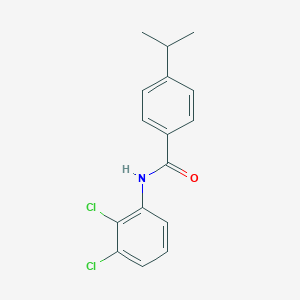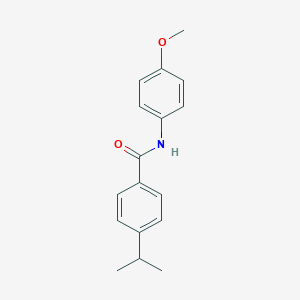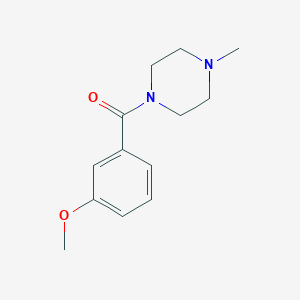![molecular formula C23H16FN3O3 B263853 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide have been studied in vitro and in vivo. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in lab experiments include its potent antitumor activity, its ability to induce apoptosis and cell cycle arrest in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for cancer treatment, and the exploration of its potential applications in other scientific research fields.
Synthesemethoden
The synthesis of 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has been reported in the literature. The method involves the reaction of 4-cyano-2-fluorobenzoyl chloride with 5-methyl-3H-1,3-benzoxazole-2-carboxaldehyde in the presence of a base, followed by the addition of 5-methyl-3-(4-aminocyclohexa-1,5-dien-1-ylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid ethyl ester. The resulting product is then hydrolyzed to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has shown potential applications in various scientific research fields, including medicinal chemistry, drug design, and cancer research. The compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Molekularformel |
C23H16FN3O3 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
InChI |
InChI=1S/C23H16FN3O3/c1-12-3-6-20-19(7-12)27-23(30-20)17-10-15(8-13(2)21(17)28)26-22(29)16-5-4-14(11-25)9-18(16)24/h3-10,27H,1-2H3,(H,26,29)/b23-17+ |
InChI-Schlüssel |
JABYWYHFSBHWHU-HAVVHWLPSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)O/C(=C/3\C=C(C=C(C3=O)C)NC(=O)C4=C(C=C(C=C4)C#N)F)/N2 |
SMILES |
CC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=C(C=C(C=C4)C#N)F)N2 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=C(C=C(C=C4)C#N)F)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



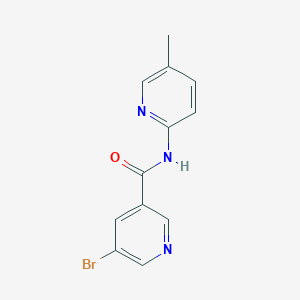
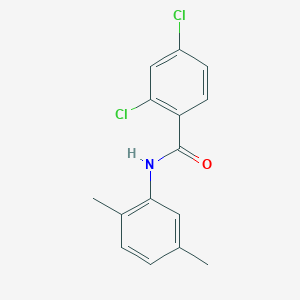

![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)


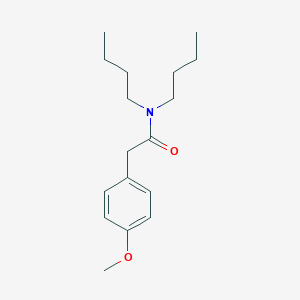
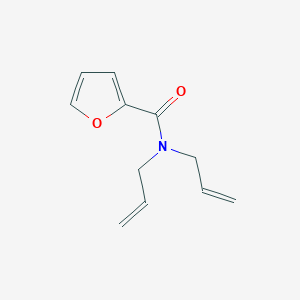


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
